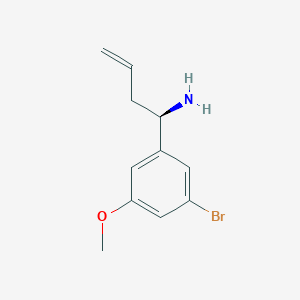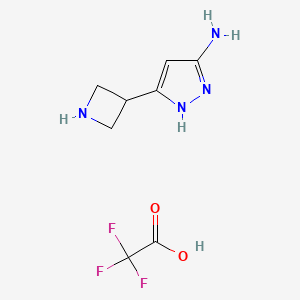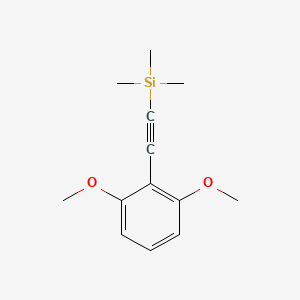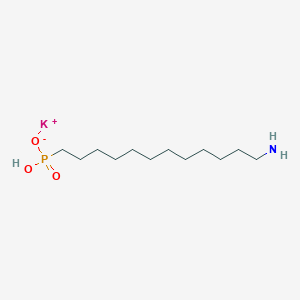![molecular formula C6H11NO B12843979 (1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12843979.png)
(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4S,6S)-2-Azabicyclo[221]heptan-6-ol is a bicyclic compound featuring a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol can be achieved through several methods. One notable approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. The use of palladium catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for scaling up the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: (1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism by which (1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but with different ring sizes and substitution patterns.
Bicyclo[2.1.1]hexanes:
Uniqueness: (1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C6H11NO |
|---|---|
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol |
InChI |
InChI=1S/C6H11NO/c8-6-2-4-1-5(6)7-3-4/h4-8H,1-3H2/t4-,5+,6-/m0/s1 |
Clave InChI |
AUBJWMXFVGCAGR-JKUQZMGJSA-N |
SMILES isomérico |
C1[C@H]2C[C@@H]([C@@H]1NC2)O |
SMILES canónico |
C1C2CC(C1NC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B12843896.png)
![1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine](/img/structure/B12843903.png)
![1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone](/img/structure/B12843908.png)
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)



![1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide](/img/structure/B12843923.png)


![2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride](/img/structure/B12843933.png)



